molecular formula C11H10ClF3O2S B14052633 1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14052633
M. Wt: 298.71 g/mol
InChI Key: QJZGVKOGKHZFGG-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a chlorinated propanone backbone with a trifluoromethoxy and methylthio substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(methylthio)-2-(trifluoromethoxy)benzene and 1-chloropropan-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation or crystallization, are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modifying Cellular Processes: Influencing cellular metabolism or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(3-(methylthio)phenyl)propan-2-one: Lacks the trifluoromethoxy group.

    1-Chloro-1-(2-(trifluoromethoxy)phenyl)propan-2-one: Lacks the methylthio group.

    1-Chloro-1-(3-(methylthio)-2-(methoxy)phenyl)propan-2-one: Has a methoxy group instead of a trifluoromethoxy group.

Uniqueness

1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both the trifluoromethoxy and methylthio groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H10ClF3O2S

Molecular Weight

298.71 g/mol

IUPAC Name

1-chloro-1-[3-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3O2S/c1-6(16)9(12)7-4-3-5-8(18-2)10(7)17-11(13,14)15/h3-5,9H,1-2H3

InChI Key

QJZGVKOGKHZFGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC)OC(F)(F)F)Cl

Origin of Product

United States

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